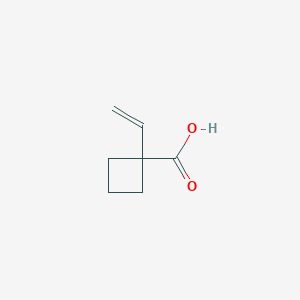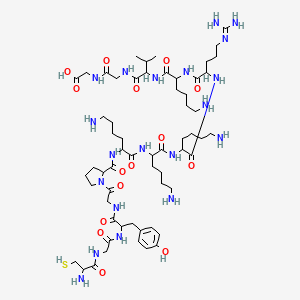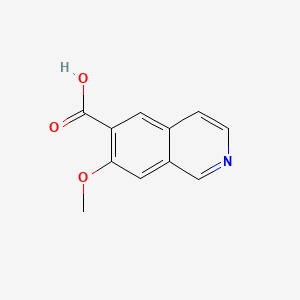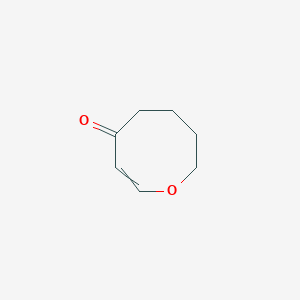![molecular formula C5H5N5O3S B13451954 [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea CAS No. 6960-27-6](/img/structure/B13451954.png)
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is a complex organic compound known for its unique chemical structure and properties It is often studied for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea typically involves the reaction of barbituric acid derivatives with thiourea under controlled conditions. One common method includes the following steps:
Starting Materials: Barbituric acid and thiourea.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiourea derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can produce a variety of substituted thiourea compounds.
Applications De Recherche Scientifique
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of [(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea involves its interaction with specific molecular targets and pathways. For instance, it is known to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Murexide: Known for its use as a complexometric indicator in analytical chemistry.
Barbituric Acid Derivatives: These compounds share a similar diazinane ring structure and are used in various chemical and pharmaceutical applications.
Uniqueness
[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)amino]thiourea is unique due to its combination of a diazinane ring with a thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6960-27-6 |
|---|---|
Formule moléculaire |
C5H5N5O3S |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)iminothiourea |
InChI |
InChI=1S/C5H5N5O3S/c6-4(14)10-9-1-2(11)7-5(13)8-3(1)12/h(H2,6,14)(H3,7,8,11,12,13) |
Clé InChI |
PJBRRZWTRGPCSJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NC(=O)NC1=O)O)N=NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Amino-1-[2-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B13451914.png)


![5-Methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B13451940.png)



![Methyl 2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13451951.png)
